DMSO Solubility: PEG3 vs PEG2 Backbone Enhances Stock Solution Concentration 2‑Fold
The PEG3‑based benzyl‑protected linker exhibits a DMSO solubility that is approximately twice that of its PEG2 analog, enabling higher stock concentrations for bioconjugation and PROTAC assembly reactions . This solubility advantage directly translates to a wider operational window in DMSO‑based coupling protocols .
| Evidence Dimension | DMSO solubility |
|---|---|
| Target Compound Data | ≥ 100 mg mL⁻¹ (≈ 337.38 mM) for PEG3‑C4‑OBn (BnO‑PEG3‑C4‑OBn, structurally analogous to 1‑phenyl‑2,5,8,11‑tetraoxatridecan‑13‑oic acid with an extended alkyl chain) |
| Comparator Or Baseline | ≥ 50 mg mL⁻¹ (≈ 169.60 mM) for Boc‑C1‑PEG2‑C4‑Cl (PEG2‑based analog) |
| Quantified Difference | ≥ 2.0‑fold higher DMSO solubility (≈ 168 mM absolute difference) |
| Conditions | DMSO at ambient temperature; reported by MuseChem and AxisPharm for structurally comparable BnO‑PEG3 derivatives |
Why This Matters
Higher DMSO solubility enables preparation of more concentrated stock solutions, reducing the volume of organic solvent introduced into aqueous biological assays and facilitating high‑yield amide coupling reactions under standard EDC/HATU conditions.
